N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester involves the reaction of iminodiacetic acid derivatives with tert-butyl esters. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides.
Scientific Research Applications
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be used to immobilize proteins with high specificity on solid surfaces . This chelation process is crucial for the purification of fusion proteins via metal ion affinity chromatography .
Comparison with Similar Compounds
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester is unique due to its high specificity and efficiency in metal ion chelation. Similar compounds include:
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine: Another chelating agent used in similar applications.
1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] nitrilotriacetic acid (NTA): A conjugated phospholipid that contains nickel and is used in structural biology.
Nalpha,Nalpha-Bis(carboxymethyl)-L-lysine hydrate: A compound with similar chelating properties.
This compound stands out due to its specific applications in metal ion affinity chromatography and its effectiveness in immobilizing proteins on solid surfaces .
Properties
Molecular Formula |
C22H42N2O6 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
tert-butyl 6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |
InChI |
InChI=1S/C22H42N2O6/c1-20(2,3)28-17(25)14-24(15-18(26)29-21(4,5)6)16(12-10-11-13-23)19(27)30-22(7,8)9/h16H,10-15,23H2,1-9H3 |
InChI Key |
SLEOTGKREMTOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.